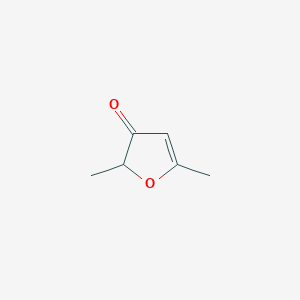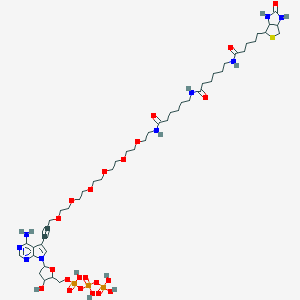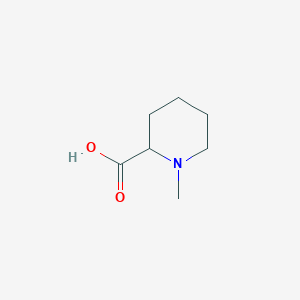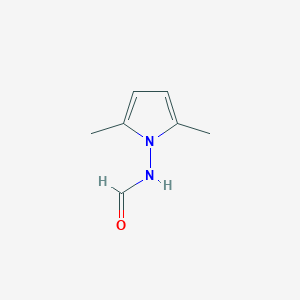
N-(2,5-Dimethylpyrrol-L-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethylpyrrol-L-yl)formamide, also known as DMF, is an organic compound that has received attention in recent years due to its potential applications in scientific research. DMF is a colorless liquid that is soluble in water and organic solvents. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
N-(2,5-Dimethylpyrrol-L-yl)formamide has been shown to have a wide range of biological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. The mechanism of action of N-(2,5-Dimethylpyrrol-L-yl)formamide is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification.
Efectos Bioquímicos Y Fisiológicos
N-(2,5-Dimethylpyrrol-L-yl)formamide has been shown to have a variety of biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory pathways, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell function. N-(2,5-Dimethylpyrrol-L-yl)formamide has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-Dimethylpyrrol-L-yl)formamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its ability to stabilize proteins and enzymes, and its low toxicity. However, N-(2,5-Dimethylpyrrol-L-yl)formamide can also have some limitations, including its potential to interfere with certain assays and its potential to induce cellular stress responses.
Direcciones Futuras
There are several future directions for N-(2,5-Dimethylpyrrol-L-yl)formamide research, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its effects on the microbiome and gut-brain axis. Additionally, the use of N-(2,5-Dimethylpyrrol-L-yl)formamide in combination with other compounds or therapies may enhance its therapeutic potential.
Métodos De Síntesis
N-(2,5-Dimethylpyrrol-L-yl)formamide can be synthesized using various methods, including the reaction of N-methylformamide with acetaldehyde and the reaction of N-methylformamide with acetic anhydride. However, the most common method of synthesizing N-(2,5-Dimethylpyrrol-L-yl)formamide is the reaction of N-methylformamide with acetic acid and sulfuric acid. This method yields N-(2,5-Dimethylpyrrol-L-yl)formamide with a purity of up to 99%.
Aplicaciones Científicas De Investigación
N-(2,5-Dimethylpyrrol-L-yl)formamide has been used in various scientific research applications, including as a solvent for chemical reactions, a reagent for organic synthesis, and a stabilizer for proteins and enzymes. N-(2,5-Dimethylpyrrol-L-yl)formamide has also been used in the pharmaceutical industry as a solvent for the production of drugs and as a solubilizer for poorly soluble drugs.
Propiedades
Número CAS |
143800-06-0 |
|---|---|
Nombre del producto |
N-(2,5-Dimethylpyrrol-L-yl)formamide |
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
N-(2,5-dimethylpyrrol-1-yl)formamide |
InChI |
InChI=1S/C7H10N2O/c1-6-3-4-7(2)9(6)8-5-10/h3-5H,1-2H3,(H,8,10) |
Clave InChI |
JKTLFKQRLWMPSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1NC=O)C |
SMILES canónico |
CC1=CC=C(N1NC=O)C |
Otros números CAS |
143800-06-0 |
Sinónimos |
N-(2,5-dimethylpyrrol-1-yl)formamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)
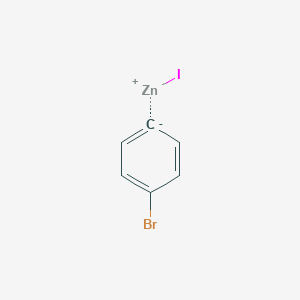
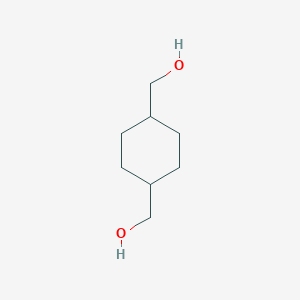
![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)
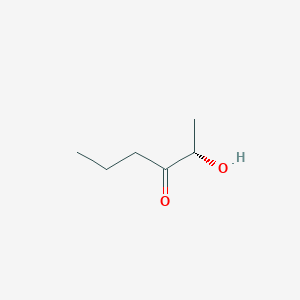
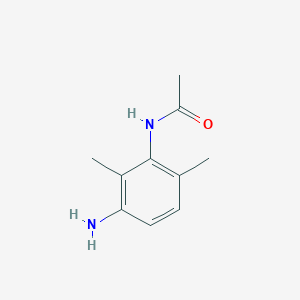
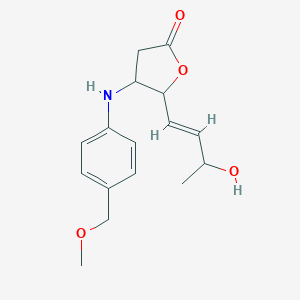
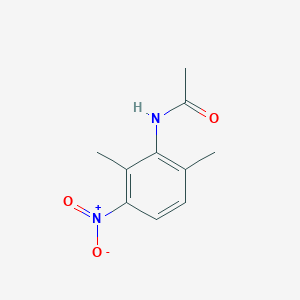
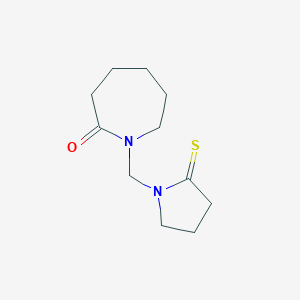
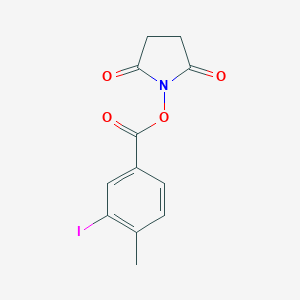
![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)
